Glyceryl arachidonate
Glyceryl arachidonate
The glyceryl esters of arachidonic acid have been proposed as endogenous cannabinoid ligands. 2-AG is 10 to 100 times more potent than 1-AG in ligand binding affinity and agonist activity at the CB1 receptor, and is thus considered to be the natural ligand. However, 2-AG is chemically unstable and undergoes rapid isomerization to 1-AG (synonymous with 1-AG) both in vitro and in vivo. 1-AG is a frequent contaminant in synthetic 2-AG preparations, and can markedly reduce their cannabinergic potency. 1-AG is a weak CB1 receptor agonist and may have other pharmacologic properties.
Brand Name:
Vulcanchem
CAS No.:
35474-99-8
VCID:
VC20859873
InChI:
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O
Molecular Formula:
C23H38O4
Molecular Weight:
378.5 g/mol
Glyceryl arachidonate
CAS No.: 35474-99-8
Cat. No.: VC20859873
Molecular Formula: C23H38O4
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The glyceryl esters of arachidonic acid have been proposed as endogenous cannabinoid ligands. 2-AG is 10 to 100 times more potent than 1-AG in ligand binding affinity and agonist activity at the CB1 receptor, and is thus considered to be the natural ligand. However, 2-AG is chemically unstable and undergoes rapid isomerization to 1-AG (synonymous with 1-AG) both in vitro and in vivo. 1-AG is a frequent contaminant in synthetic 2-AG preparations, and can markedly reduce their cannabinergic potency. 1-AG is a weak CB1 receptor agonist and may have other pharmacologic properties. |
|---|---|
| CAS No. | 35474-99-8 |
| Molecular Formula | C23H38O4 |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
| Standard InChI | InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |
| Standard InChI Key | DCPCOKIYJYGMDN-DOFZRALJSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(CO)O |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O |
| Appearance | Assay:≥95% (as a 9:1 mixture of the 1-AG and 2-AG)A solution in acetonitrile |
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